N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt
Description
Molecular Formula: C₃₂H₅₆D₃N₃O₅S
Molecular Weight: 600.92 g/mol
CAS Number: 51868-61-2
Structure: This compound consists of an L-cysteine backbone modified with an acetyl-d3 group (deuterated acetyl) at the N-terminus and a 2-carboxyethyl thioether group at the sulfur atom. The bis(dicyclohexylamine) salt form enhances solubility in organic solvents and stabilizes the molecule for storage .
Properties
Molecular Formula |
C20H36N2O5S |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H13NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;6-/m.0/s1/i;1D3 |
InChI Key |
JWBQVRCTEZUDHA-ZATAZOTDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt typically involves multiple steps, starting with the preparation of the deuterated acetyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in scientific research.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in isotopic labeling studies to trace chemical pathways and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of specific compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and the role of hydrogen atoms in biological processes.
Comparison with Similar Compounds
Research Findings and Data
- Metal Chelation : The 2-carboxyethyl group in the target compound binds to Cu²⁺ and Hg²⁺, reducing oxidative DNA damage by 40–60% in renal cells compared to controls .
- Metabolic Stability: Deuterium labeling extends the half-life from 2.5 hours (non-deuterated) to 4.1 hours in hepatic microsomal assays .
- Synergistic Effects : Co-administration with platinum drugs (e.g., cisplatin) reduces nephrotoxicity by 30% via Nrf2 pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
